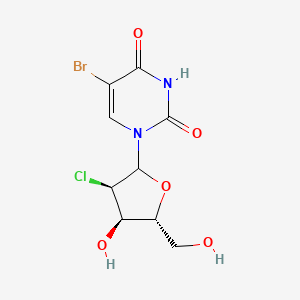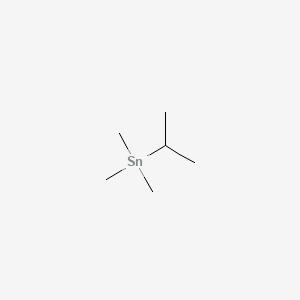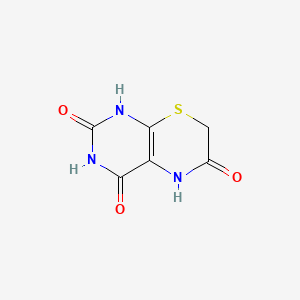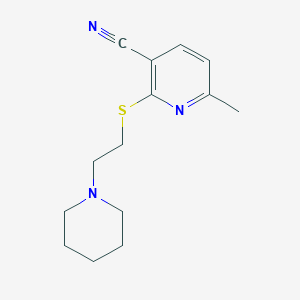
6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a piperidine moiety and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with 2-(piperidin-1-yl)ethanethiol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the piperidin-1-ylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound can be used in studies to understand the interaction of piperidine-containing molecules with biological targets.
作用機序
The mechanism of action of 6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with various biological targets, potentially affecting signal transduction pathways .
類似化合物との比較
Similar Compounds
2-(Piperidin-1-yl)ethanethiol: A precursor in the synthesis of the target compound.
2-Chloropyridine-3-carbonitrile: Another precursor used in the synthesis.
Piperidine: A common structural motif in many pharmaceutical compounds.
Uniqueness
6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile is unique due to the combination of a piperidine moiety with a pyridine ring and a nitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound in both synthetic and medicinal chemistry .
特性
CAS番号 |
326915-54-2 |
|---|---|
分子式 |
C14H19N3S |
分子量 |
261.39 g/mol |
IUPAC名 |
6-methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C14H19N3S/c1-12-5-6-13(11-15)14(16-12)18-10-9-17-7-3-2-4-8-17/h5-6H,2-4,7-10H2,1H3 |
InChIキー |
OYSWWWNBULNPBV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1)C#N)SCCN2CCCCC2 |
溶解性 |
32.4 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


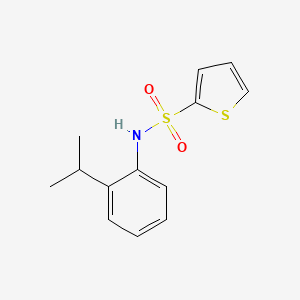
![2-[(2-methylphenyl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B14160389.png)
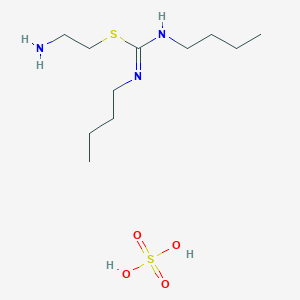
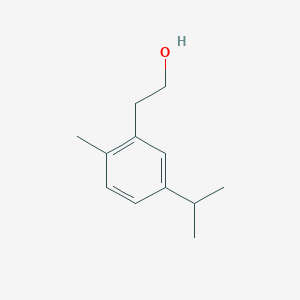
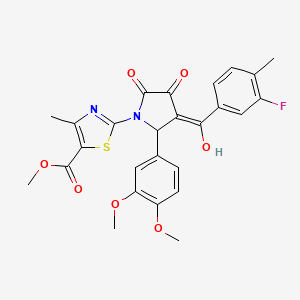
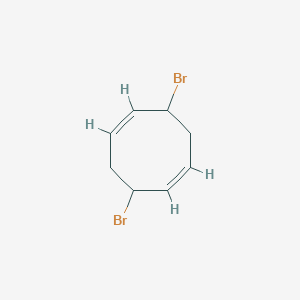
![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)
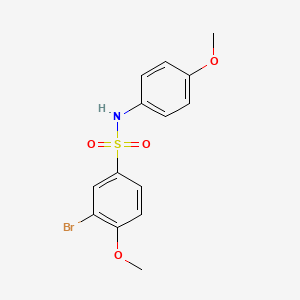
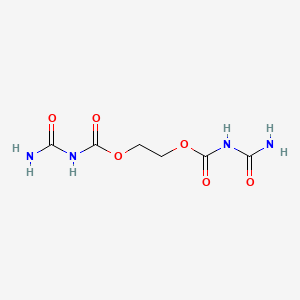
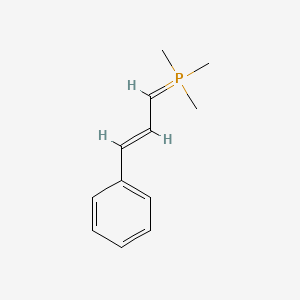
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
